molecular formula C23H32N4O2 B6212286 N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide CAS No. 2728725-89-9

N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide

Cat. No.: B6212286
CAS No.: 2728725-89-9
M. Wt: 396.5
InChI Key:
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Description

N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide is a complex organic compound. Its unique structure hints at potential applications in various scientific and industrial fields. Notably, the presence of a pyrano[4,3-c]pyrazole moiety fused to a piperidine and acetamide structure is intriguing for medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, a multi-step synthetic pathway is generally required, involving:

  • Construction of the Pyrano[4,3-c]pyrazole Core: This step often involves cyclization reactions utilizing precursors such as hydrazines and various aldehydes or ketones under acidic or basic conditions.

  • Attachment of the Piperidin-3-yl Moiety: A nucleophilic substitution reaction can link the piperidine ring to the pyrano[4,3-c]pyrazole core.

  • Formation of the Acetamide Functionality: Finally, the acetamide group is introduced via an amidation reaction, often using acyl chlorides or anhydrides in the presence of a base to yield the final compound.

Industrial Production Methods

For large-scale production, optimized conditions like continuous flow chemistry may be employed to enhance yield and purity. Catalysts and solvents are selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions at various functional groups, notably at the piperidine ring.

  • Reduction: Reduction of the pyrano[4,3-c]pyrazole moiety can lead to the formation of simpler derivatives.

  • Substitution: Nucleophilic or electrophilic substitution reactions can modify the methylphenyl or acetamide groups.

Common Reagents and Conditions

  • Oxidation: Common oxidants include KMnO4 and PCC.

  • Reduction: Reagents like NaBH4 or LiAlH4 are used.

  • Substitution: Conditions vary based on the substituents involved, typically requiring solvents like DMF or THF and bases like NaH or K2CO3.

Major Products Formed

The main products from these reactions often include derivative compounds with modified functional groups that maintain the core structure, potentially altering biological activity.

Scientific Research Applications

N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide has numerous applications:

  • Chemistry: Used as an intermediate in synthesizing complex organic molecules.

  • Biology: Investigated for its potential as a biological probe.

  • Medicine: Explored for therapeutic applications, particularly in targeting specific cellular pathways.

  • Industry: Utilized in developing new materials with unique properties.

Mechanism of Action

The compound's mechanism of action involves interacting with specific molecular targets, such as enzymes or receptors. Its effects can be attributed to the modulation of signaling pathways, influencing biological processes at the cellular level.

Comparison with Similar Compounds

Unique Features

  • Distinct Structure: The pyrano[4,3-c]pyrazole moiety differentiates it from other compounds.

  • Versatility: Its ability to undergo various chemical reactions enhances its applicability.

List of Similar Compounds

  • Pyrano[4,3-b]quinolines

  • Benzopyran derivatives

  • Pyrazole-based acetamides

Properties

CAS No.

2728725-89-9

Molecular Formula

C23H32N4O2

Molecular Weight

396.5

Purity

95

Origin of Product

United States

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